Home > Products > Screening Compounds P63638 > Beta-Amyloid (1-14), mouse, rat
Beta-Amyloid (1-14), mouse, rat -

Beta-Amyloid (1-14), mouse, rat

Catalog Number: EVT-247399
CAS Number:
Molecular Formula:
Molecular Weight: 1602.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-14) is a peptide fragment derived from the amyloid precursor protein, playing a significant role in Alzheimer's disease pathology. This compound is produced through the proteolytic processing of the amyloid precursor protein by beta- and gamma-secretases. It is commonly studied in both mouse and rat models to understand its implications in neurodegenerative diseases, particularly Alzheimer's disease.

Source and Classification

Beta-Amyloid (1-14) is classified as a peptide and is primarily sourced from the cleavage of the amyloid precursor protein. The classification of beta-amyloid peptides is based on their length, with Beta-Amyloid (1-14) representing a shorter fragment compared to more commonly studied forms like Beta-Amyloid (1-40) and Beta-Amyloid (1-42). These longer forms are often implicated in the aggregation processes that lead to plaque formation in the brains of Alzheimer's disease patients .

Synthesis Analysis

Methods and Technical Details

The synthesis of Beta-Amyloid (1-14) can be accomplished through several methods, including:

  1. Solid-phase peptide synthesis: This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides.
  2. Liquid-phase synthesis: Though less common for small peptides, this method can also be employed.
  3. Recombinant DNA technology: This involves expressing the amyloid precursor protein in suitable host cells, followed by purification and cleavage to isolate specific peptide fragments.

The synthesis process requires careful control of conditions to ensure proper folding and minimize aggregation during production .

Molecular Structure Analysis

Structure and Data

Beta-Amyloid (1-14) has a specific amino acid sequence that contributes to its structural characteristics. The molecular structure features:

  • Amino Acid Sequence: The sequence consists of 14 amino acids, which influences its interactions with other molecules.
  • Secondary Structure: Studies suggest that shorter beta-amyloid peptides may adopt various conformations, including alpha-helices and beta-sheets, which are crucial for their aggregation properties .

The structural dynamics are essential for understanding how this peptide interacts with cellular components and contributes to amyloid plaque formation.

Chemical Reactions Analysis

Reactions and Technical Details

Beta-Amyloid (1-14) participates in several biochemical reactions:

  • Aggregation: It can aggregate into oligomers or fibrils, which are toxic forms associated with neurodegeneration.
  • Interaction with receptors: The peptide may interact with neuronal receptors, influencing synaptic function and neuronal health.

The aggregation pathway is influenced by various factors, including pH, temperature, and the presence of other biomolecules. Understanding these reactions is crucial for developing therapeutic strategies against Alzheimer's disease .

Mechanism of Action

Process and Data

The mechanism of action for Beta-Amyloid (1-14) involves several key processes:

  1. Neurotoxicity: Aggregated forms of beta-amyloid can disrupt neuronal function, leading to cell death.
  2. Inflammatory Response: The presence of beta-amyloid aggregates can trigger an inflammatory response in glial cells, exacerbating neuronal damage.
  3. Synaptic Dysfunction: The peptide's accumulation interferes with synaptic transmission, contributing to cognitive decline observed in Alzheimer's disease .

Research indicates that the balance between production and clearance of beta-amyloid is critical in maintaining neuronal health.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beta-Amyloid (1-14) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,500 Da.
  • Solubility: Soluble in aqueous solutions under physiological conditions but may aggregate under certain conditions.
  • Stability: Stability can vary based on environmental factors such as pH and ionic strength.

These properties significantly influence its behavior in biological systems and its potential as a therapeutic target .

Applications

Scientific Uses

Beta-Amyloid (1-14) has several applications in scientific research:

  1. Alzheimer's Disease Models: It is utilized in rodent models to study the pathophysiology of Alzheimer's disease.
  2. Drug Development: Researchers investigate compounds that can inhibit beta-amyloid aggregation as potential treatments for Alzheimer's disease.
  3. Biomarker Studies: Levels of beta-amyloid peptides are assessed as biomarkers for diagnosing Alzheimer's disease and monitoring its progression .
Biosynthesis and Proteolytic Processing

Amyloid Precursor Protein (APP) Cleavage Pathways in Rodent Models

Amyloid Precursor Protein (APP) undergoes proteolytic processing via two primary pathways in rodent models, determining amyloidogenic potential. The non-amyloidogenic pathway involves α-secretase (ADAM10/17/9) cleavage within the Aβ domain (between residues Lys16 and Leu17), releasing soluble APPα (sAPPα) and precluding Aβ formation. The membrane-bound C83 fragment undergoes γ-secretase cleavage to generate P3 peptide and APP intracellular domain (AICD). In contrast, the amyloidogenic pathway entails β-secretase (BACE1) cleavage at the Asp+1 site of Aβ, producing soluble APPβ (sAPPβ) and a 99-amino-acid C-terminal fragment (C99). Subsequent γ-secretase cleavage of C99 generates Aβ peptides, including Aβ(1-14), and AICD [1] [5].

Table 1: Key APP Cleavage Pathways in Rodents

PathwaySecretaseCleavage SiteProductsBiological Consequence
Non-amyloidogenicα-secretaseWithin Aβ domainsAPPα, C83, P3, AICDNeuroprotective, no Aβ formation
Amyloidogenicβ-secretaseN-terminus of AβsAPPβ, C99, Aβ peptides, AICDAβ production, plaque formation

Role of β-Secretase (BACE1/2) in Generating Aβ(1-14) Fragments

β-Site APP-cleaving enzyme 1 (BACE1) is the primary neuronal β-secretase responsible for initiating Aβ(1-14) generation in rodents. BACE1 cleaves APP at two alternative sites: Asp+1 (producing Aβ1-X species) and Glu+11 (yielding Aβ11-X fragments). Cleavage at Asp+1 generates the N-terminus of Aβ(1-14), while subsequent γ-secretase truncation determines the C-terminal length. BACE1 exhibits optimal activity at acidic pH (4.5–5.5) within endosomes and the trans-Golgi network, where APP processing predominantly occurs. BACE2, the homolog, cleaves APP at Phe+19/Phe+20, acting as an alternative α-secretase and suppressing Aβ production [3] [7].

Key biochemical characteristics of BACE1 influencing Aβ(1-14) yield:

  • Substrate specificity: Prefers Swedish mutant APP (KM/L) > wild-type APP [7].
  • Structural motifs: Contains two catalytic aspartate residues (Asp93 and Asp289) essential for proteolytic function [7].
  • Regulation: Elevated in Alzheimer’s models due to oxidative stress, inflammation, or hypoxia [3].

γ-Secretase Complex Dynamics and C-Terminal Truncation Specificity

γ-Secretase cleavage of C99 determines the C-terminus of Aβ(1-14) through processive proteolysis. The γ-secretase complex comprises four core subunits: presenilin (PS1/2), nicastrin, APH-1, and PEN-2. Presenilin harbors the catalytic aspartate residues essential for proteolytic activity. C99 processing occurs via stepwise cleavage every 3–4 residues, generating progressively shorter Aβ fragments: Aβ49→Aβ46→Aβ43→Aβ40/Aβ42→Aβ38→Aβ(1-14) [4] [8].

Table 2: γ-Secretase Processivity in Aβ(1-14) Generation

Intermediate Aβ SpeciesCleavage StepProductRole in Aβ(1-14) Formation
C99 (Aβ1-99)Initial substrateN/APrecursor
Aβ48/49ε-cleavageVariableEarly intermediate
Aβ42γ-cleavagePathogenicProne to aggregation
Aβ38/40γ-cleavageNon-toxicTerminal product
Aβ(1-14)Final truncationSolubleMetabolic endpoint

Mutations in the transmembrane domain of C99 (e.g., I45F) increase Aβ42/Aβ40 ratios by 34-fold, demonstrating how substrate alterations impact γ-secretase cleavage precision [8].

Species-Specific Differences in Aβ(1-14) Generation: Mouse vs. Rat

Mouse and rat Aβ(1-14) production diverges due to APP sequence variations and secretase expression profiles:

Structural differences:

  • Rat APP contains three amino acid substitutions versus mouse/human: R5G, Y10F, and H13R within the Aβ(1-14) domain [5].
  • Rat Aβ(1-14) exhibits reduced aggregation propensity due to the R5G mutation, which disrupts salt bridges critical for oligomerization [5] [6].

Functional consequences:

  • BACE1 efficiency: Rat BACE1 cleaves APP less efficiently than mouse BACE1 due to lower affinity for rodent APP substrates [2].
  • Aβ(1-14) yield: Rats show 40–60% lower basal Aβ(1-14) levels in cortical neurons compared to mice, attributed to preferential α-secretase processing [9].
  • In vivo models: Transgenic mice expressing human APP (e.g., Tg2576) exhibit higher Aβ(1-14) accumulation than wild-type or rat models, underscoring species-specific processing kinetics [2] [6].

Table 3: Comparative Aβ(1-14) Characteristics in Mice vs. Rats

FeatureMouseRatFunctional Impact
APP Aβ sequenceH₂N-DAEFRHDSGYEVHH-COOHH₂N-DAEFG⁵RDSGY¹⁰EVHR¹³-COOHReduced rat Aβ aggregation
BACE1 activityHigherLowerDecreased Aβ(1-14) in rats
Dominant processing pathwayAmyloidogenicNon-amyloidogenicHigher sAPPα/sAPPβ ratio in rats
Response to inhibitorsSensitive to BACE1 inhibitorsResistant to BACE1 inhibitorsSpecies-specific drug screening needed

These differences necessitate careful selection of rodent models for Alzheimer’s disease research, particularly when studying Aβ fragment generation or testing secretase-targeting therapeutics [2] [6].

Properties

Product Name

Beta-Amyloid (1-14), mouse, rat

Molecular Weight

1602.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.